

Unveiling the Structure of N-Desmethyl Glasdegib: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	N-Desmethyl glasdegib	
Cat. No.:	B15192572	Get Quote

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This guide provides a comprehensive analysis of the synthetic Hedgehog pathway inhibitor, **N-Desmethyl glasdegib**, offering a detailed exploration of its structural confirmation, a proposed synthetic route, and a comparative assessment against its parent compound, glasdegib, and other relevant alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Structural Confirmation of Synthetic N-Desmethyl Glasdegib

N-Desmethyl glasdegib is the primary metabolite of glasdegib, a potent inhibitor of the Hedgehog signaling pathway. The key structural difference between the two molecules is the absence of a methyl group on the piperidine ring of **N-Desmethyl glasdegib**. The definitive structure of synthetic **N-Desmethyl glasdegib** is confirmed through a combination of spectroscopic techniques.

Molecular Formula: C20H20N6O

IUPAC Name: 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea

The structural elucidation relies on the following analytical methods:

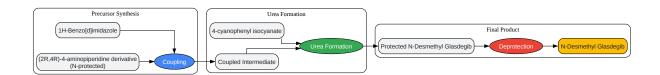


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the connectivity of atoms. In the ¹H NMR spectrum of N-Desmethyl glasdegib, the absence of a singlet peak corresponding to the N-methyl group, typically observed around 2.2-2.5 ppm in the spectrum of glasdegib, is a key indicator of successful demethylation. The remaining proton signals will show characteristic shifts and coupling constants consistent with the desmethyl structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the calculated exact mass of the N-Desmethyl glasdegib molecule (C₂₀H₂₀N₆O). This confirms the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H stretches of the urea and benzimidazole moieties, the C=O stretch of the urea, and the C≡N stretch of the nitrile group.

Proposed Synthesis of N-Desmethyl Glasdegib

While a specific, publicly available synthesis protocol for **N-Desmethyl glasdegib** is not readily found, a plausible synthetic route can be proposed based on the known synthesis of glasdegib. The key adaptation would involve utilizing a piperidine precursor that is not N-methylated. A potential starting material is a protected (2R,4R)-4-aminopiperidin-2-yl derivative.

The proposed synthetic workflow is outlined below:







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Caption: Proposed synthetic pathway for **N-Desmethyl glasdegib**.

Performance Comparison with Alternative Hedgehog Pathway Inhibitors

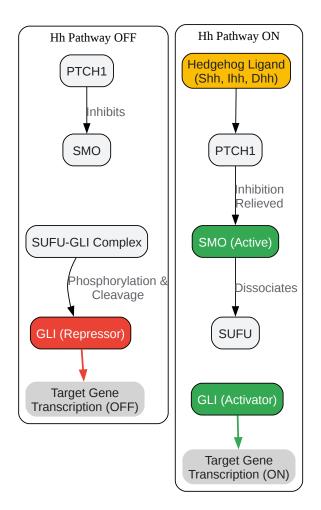
N-Desmethyl glasdegib, as a metabolite of glasdegib, is expected to exhibit inhibitory activity against the Hedgehog signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The primary molecular target of glasdegib and its analogs is the Smoothened (SMO) receptor. Below is a comparison of glasdegib with other FDA-approved SMO inhibitors.

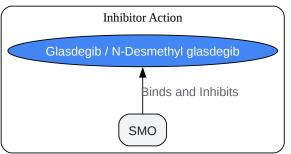
Compound	Target	IC50 (nM)	Indication
Glasdegib	SMO	5	Acute Myeloid Leukemia (AML)
Vismodegib	SMO	3	Basal Cell Carcinoma (BCC)
Sonidegib	SMO	1.3-2.5	Basal Cell Carcinoma (BCC)

Note: The IC₅₀ value for **N-Desmethyl glasdegib** is not publicly available but is anticipated to be in a similar nanomolar range to glasdegib.

The Hedgehog signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the canonical pathway and the point of intervention for SMO inhibitors like glasdegib.







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Caption: The Hedgehog signaling pathway and the mechanism of SMO inhibitors.

Experimental Protocols





Proposed Synthesis of N-Desmethyl Glasdegib

This protocol is a proposed adaptation from the known synthesis of glasdegib.

- Coupling of Piperidine and Benzimidazole Moieties: A suitably N-protected (2R,4R)-4aminopiperidin-2-yl derivative is coupled with 1H-benzo[d]imidazole in the presence of a suitable coupling agent (e.g., a carbodiimide) and a base in an appropriate solvent (e.g., dimethylformamide).
- Urea Formation: The resulting coupled intermediate is reacted with 4-cyanophenyl isocyanate in an aprotic solvent (e.g., dichloromethane) to form the urea linkage.
- Deprotection: The N-protecting group on the piperidine ring is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final product, N-Desmethyl glasdegib.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Structural Characterization

- ¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in ppm relative to the residual solvent peak.
- High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.
- Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.

In Vitro SMO Inhibition Assay

 Cell Culture: A cell line expressing the human SMO receptor (e.g., HEK293 cells) is cultured under standard conditions.



- Compound Treatment: Cells are treated with varying concentrations of N-Desmethyl glasdegib, glasdegib, and other comparators.
- Pathway Activation: The Hedgehog pathway is activated using a SMO agonist (e.g., SAG).
- Luciferase Reporter Assay: The activity of the Hedgehog pathway is quantified using a GLIresponsive luciferase reporter gene. The luminescence signal is measured using a luminometer.
- Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This guide provides a foundational understanding of the structure and potential synthesis of **N-Desmethyl glasdegib**, placing it in the context of other clinically relevant Hedgehog pathway inhibitors. Further experimental validation is required to confirm the proposed synthetic route and to fully characterize the pharmacological profile of this compound.

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